Pyridine, 2-((2-(dimethylamino)ethyl)(selenophene-2-ylmethyl)amino)-
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Overview
Description
Pyridine, 2-((2-(dimethylamino)ethyl)(selenophene-2-ylmethyl)amino)- is a chemical compound with the molecular formula C₁₄H₁₉N₃Se. This compound is characterized by the presence of a pyridine ring, a dimethylaminoethyl group, and a selenophene-2-ylmethyl group. It is a member of the pyridine family, which is known for its wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of Pyridine, 2-((2-(dimethylamino)ethyl)(selenophene-2-ylmethyl)amino)- involves several steps. One common method includes the reaction of 2-(dimethylamino)ethylamine with selenophene-2-carbaldehyde to form an intermediate, which is then reacted with pyridine-2-carboxylic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or toluene and catalysts like trifluoromethanesulfonic acid . Industrial production methods may involve continuous flow synthesis techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Pyridine, 2-((2-(dimethylamino)ethyl)(selenophene-2-ylmethyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives .
Scientific Research Applications
Pyridine, 2-((2-(dimethylamino)ethyl)(selenophene-2-ylmethyl)amino)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyridine, 2-((2-(dimethylamino)ethyl)(selenophene-2-ylmethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes . Additionally, it can interact with cellular receptors and enzymes, leading to the inhibition of key biological processes such as DNA replication and protein synthesis . The molecular targets and pathways involved include metalloproteins, DNA polymerases, and various signaling pathways .
Comparison with Similar Compounds
Pyridine, 2-((2-(dimethylamino)ethyl)(selenophene-2-ylmethyl)amino)- can be compared with similar compounds such as:
2-(Dimethylamino)pyridine: This compound is a simpler analog with a similar pyridine ring and dimethylamino group but lacks the selenophene-2-ylmethyl group.
2-(2-(Dimethylamino)ethylamino)pyridine: This compound has a similar structure but does not contain the selenophene moiety.
The uniqueness of Pyridine, 2-((2-(dimethylamino)ethyl)(selenophene-2-ylmethyl)amino)- lies in the presence of the selenophene-2-ylmethyl group, which imparts distinct chemical and biological properties, such as enhanced stability and specific biological activities .
Properties
CAS No. |
96811-96-0 |
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Molecular Formula |
C14H19N3Se |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
N,N-dimethyl-N'-pyridin-2-yl-N'-(selenophen-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H19N3Se/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14/h3-8,11H,9-10,12H2,1-2H3 |
InChI Key |
MRHSQARURHMPOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CC1=CC=C[Se]1)C2=CC=CC=N2 |
Origin of Product |
United States |
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